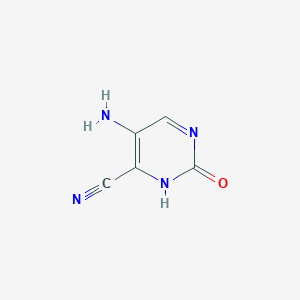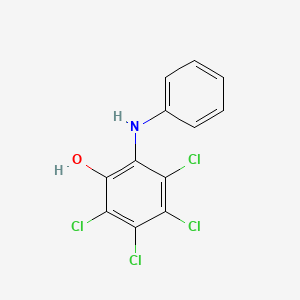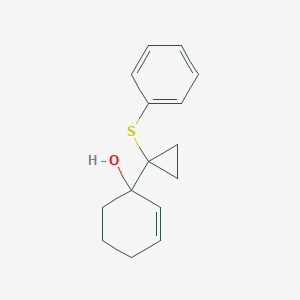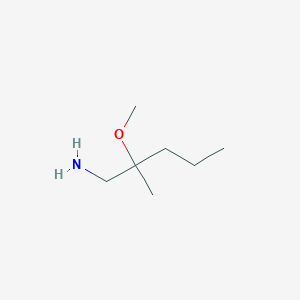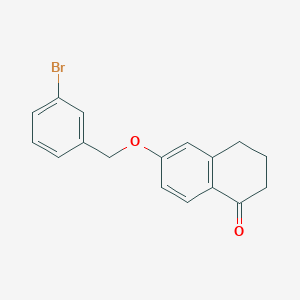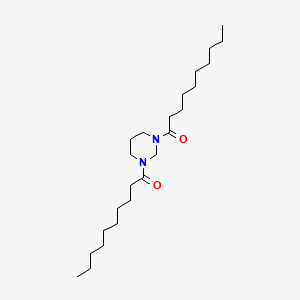
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldidecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) is a chemical compound with the molecular formula C24H46N2O2 and a molecular weight of 394.634 g/mol . It is also known by other names such as 1,3-Didecanoylhexahydropyrimidine . This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with decanoyl groups.
Méthodes De Préparation
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) typically involves the reaction of decanoyl chloride with a dihydropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can be compared with other similar compounds such as:
1,3-Didecanoylhexahydropyrimidine: This compound has a similar structure but may differ in its physical and chemical properties.
1,3-Bis-decanoyl-hexahydro-pyrimidine: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) lies in its specific substitution pattern and the resulting properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
32634-22-3 |
|---|---|
Formule moléculaire |
C24H46N2O2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-(3-decanoyl-1,3-diazinan-1-yl)decan-1-one |
InChI |
InChI=1S/C24H46N2O2/c1-3-5-7-9-11-13-15-18-23(27)25-20-17-21-26(22-25)24(28)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
WGXLIFMCBFPJML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
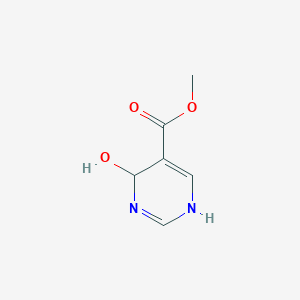
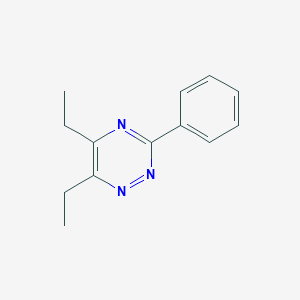
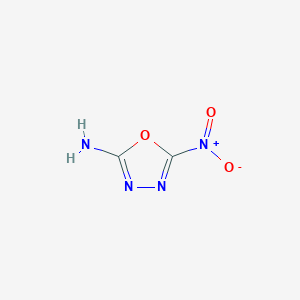
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
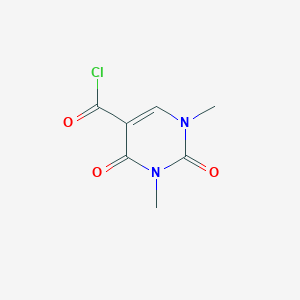
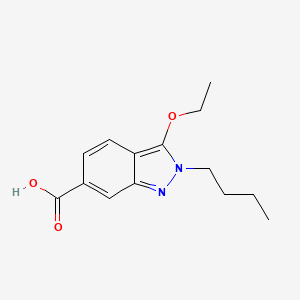
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
